2,3-dibromobenzofuran chemical structure and properties
2,3-dibromobenzofuran chemical structure and properties
An In-depth Technical Guide to 2,3-Dibromobenzofuran: Structure, Properties, and Reactivity
Introduction
2,3-Dibromobenzofuran is a halogenated heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a benzofuran core with bromine atoms at the C2 and C3 positions, offers two distinct and differentially reactive sites for further functionalization. This guide provides a comprehensive overview of its chemical and physical properties, synthetic accessibility, and, most notably, its reactivity profile, with a focus on its application in transition-metal-catalyzed cross-coupling reactions. For researchers and professionals in drug development and materials science, understanding the nuances of this building block is crucial for the design and synthesis of complex molecular architectures, including poly-substituted benzofurans which are scaffolds for many biologically active compounds and functional materials.[1][2]
Chemical Structure and Physical Properties
The core of 2,3-dibromobenzofuran consists of a bicyclic system where a benzene ring is fused to a furan ring. The bromine substituents at the 2 and 3-positions are key to its synthetic utility.
Table 1: Physicochemical Properties of 2,3-Dibromobenzofuran
| Property | Value | Source |
| CAS Number | 64150-61-4 | Commercial Supplier Data |
| Molecular Formula | C₈H₄Br₂O | PubChem |
| Molecular Weight | 275.92 g/mol | PubChem |
| Appearance | Solid | Commercial Supplier Data |
| Boiling Point | 297.6 ± 20.0 °C | Predicted |
| Density | 1.989 ± 0.06 g/cm³ | Predicted |
| Storage | 2-8°C | Commercial Supplier Data |
Synthesis of 2,3-Dibromobenzofuran
While a detailed, step-by-step protocol for the synthesis of 2,3-dibromobenzofuran is not extensively documented in readily accessible literature, a common and logical approach involves the direct bromination of benzofuran. The benzofuran nucleus is susceptible to electrophilic substitution, and controlling the reaction conditions can lead to di-substitution.
Causality Behind Experimental Choices: The choice of a brominating agent and solvent system is critical. A non-polar solvent is typically used to avoid side reactions. The stoichiometry of the brominating agent must be carefully controlled to achieve the desired dibromination without leading to over-bromination or a mixture of products.
Diagram 1: Proposed Synthetic Workflow for 2,3-Dibromobenzofuran.
Chemical Reactivity and Applications
The primary utility of 2,3-dibromobenzofuran lies in its capacity to undergo selective cross-coupling reactions. The difference in electronic properties between the C2 and C3 positions of the benzofuran ring results in the C2-Br bond being more electrophilic and thus more reactive towards oxidative addition in palladium-catalyzed cycles.[1][2] This regioselectivity allows for the stepwise and controlled introduction of different substituents at the C2 and C3 positions.
Regioselective Palladium-Catalyzed Cross-Coupling
Studies have demonstrated that Sonogashira, Negishi, Kumada, and Suzuki cross-coupling reactions all proceed with high regioselectivity at the 2-position.[3] This allows for the isolation of 2-substituted-3-bromobenzofurans, which can then undergo a second coupling reaction at the less reactive 3-position, often under more forcing conditions (e.g., higher temperature).[2]
Diagram 2: Stepwise Functionalization of 2,3-Dibromobenzofuran.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C2-Position
The following protocol is adapted from established methodologies for the regioselective arylation of 2,3-dibromobenzofuran.[1][2]
Self-Validating System: This protocol incorporates a palladium catalyst and a phosphine ligand, a well-established system for Suzuki-Miyaura couplings. The use of a base is essential for the transmetalation step. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the selective consumption of the starting material and formation of the mono-arylated product before proceeding to any subsequent step.
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Reaction Setup: To a flame-dried Schlenk tube, add 2,3-dibromobenzofuran (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 equiv), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.08-0.2 equiv).
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Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
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Solvent and Base Addition: Add a degassed solvent, such as N-methyl-2-pyrrolidone (NMP) or a mixture of toluene and water. Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).
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Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-100°C.
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Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours, showing the consumption of 2,3-dibromobenzofuran and the formation of a new, less polar spot corresponding to the 2-aryl-3-bromobenzofuran.
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Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-3-bromobenzofuran.
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR) for 2,3-dibromobenzofuran are not widely available in peer-reviewed literature. Researchers seeking to confirm the identity of this compound would typically rely on a combination of mass spectrometry and comparison with data from structurally similar compounds.
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Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two bromine atoms (a triplet of peaks for the molecular ion at M, M+2, and M+4 in an approximate 1:2:1 ratio).
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¹H NMR Spectroscopy: The proton NMR spectrum would show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns would be indicative of the substitution pattern.
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show eight distinct signals. The carbons bearing the bromine atoms (C2 and C3) would be expected to appear at chemical shifts significantly different from those of the parent benzofuran, influenced by the electron-withdrawing and anisotropic effects of the bromine atoms.
Safety and Handling
No specific toxicology data for 2,3-dibromobenzofuran is readily available. However, based on the data for related halogenated and aromatic compounds, it should be handled with care.
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General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]
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Hazards of Related Compounds: Benzofuran itself is classified as a flammable liquid and is suspected of causing cancer.[6][7] Brominated aromatic compounds can be irritants to the skin, eyes, and respiratory system.
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Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2,3-Dibromobenzofuran is a valuable synthetic intermediate due to the differential reactivity of its two bromine atoms. Its ability to undergo regioselective palladium-catalyzed cross-coupling reactions makes it an excellent platform for the synthesis of unsymmetrically 2,3-disubstituted benzofurans. While detailed physical and spectroscopic data are not yet widely published, its reactivity profile is well-documented, providing a solid foundation for its application in the synthesis of complex organic molecules for pharmaceutical and material science research.
References
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Naidu, A. V., et al. (2016). Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis. Beilstein Journal of Organic Chemistry, 12, 2065–2076. Available at: [Link][1][2][8]
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Shanghai Minstar Chemical Co., Ltd. 2,3-Dibromobenzofuran CAS NO.64150-61-4. Available at: [Link]
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PubChem. Compound Summary for CID 11231194, 2,3-Dibromobenzofuran. National Center for Biotechnology Information. Available at: [Link]
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